(Z)-ethyl 2-(6-bromo-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Historical Context of Benzothiazole Research
Benzothiazole, a bicyclic structure comprising fused benzene and thiazole rings, was first synthesized in 1889 by Heinrich Debus through the condensation of 2-aminothiophenol with aldehydes. Initially valued for its industrial applications—such as a vulcanization accelerator in rubber production and a dye intermediate—its medicinal potential remained unexplored until the mid-20th century. The isolation of naturally occurring benzothiazoles, such as 6-hydroxybenzothiazole-5-acetic acid from microbial sources in 1967, marked a turning point, revealing antimicrobial and anticancer properties inherent to the scaffold. By the 1990s, benzothiazole derivatives like riluzole (a neuroprotective agent for ALS) and pramipexole (a dopamine agonist for Parkinson’s disease) entered clinical use, validating the scaffold’s versatility in central nervous system therapeutics. Concurrently, advancements in synthetic methodologies, particularly transition-metal-catalyzed C–H functionalization, enabled the efficient construction of complex benzothiazole hybrids, accelerating drug discovery efforts.
Significance of Heterocyclic Compounds in Medicinal Chemistry
Heterocycles dominate modern pharmacopeias, constituting over 75% of FDA-approved drugs, with nitrogen- and sulfur-containing variants being particularly prevalent. Their ubiquity stems from structural mimicry of endogenous molecules (e.g., purines, pyrimidines) and the ability to engage in diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking). Benzothiazoles exemplify this principle: the thiazole ring’s electron-deficient nature facilitates interactions with enzymatic active sites, while the benzene ring provides hydrophobic stabilization. For instance, the antitumor agent dasatinib incorporates a benzothiazole fragment to inhibit tyrosine kinases via π-stacking with phenylalanine residues. A 2017 analysis of FDA-approved anticancer agents (2010–2015) found that 65% contained heterocycles, with benzothiazole derivatives showing pronounced activity against breast and lung cancer cell lines.
Emergence of Thiazole-Thiophene Hybrid Structures
The integration of thiazole and thiophene moieties into single molecules represents a strategic response to drug resistance and off-target effects. Thiophene’s electron-rich aromatic system complements thiazole’s electron-deficient character, creating hybrids with tunable redox potentials and enhanced membrane permeability. For example, the antitrypanosomal agent fexinidazole combines a nitroimidazole with a thiophene-benzothiazole hybrid, exploiting the thiophene’s ability to stabilize radical intermediates generated during nitroreduction. In the case of (Z)-ethyl 2-(6-bromo-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate , the 5-nitrothiophene subunit likely serves as a redox-active center, while the bromobenzothiazole fragment may intercalate DNA or inhibit topoisomerases. Computational studies suggest that such hybrids exhibit improved binding affinities to proteins like PARP-1 compared to their parent heterocycles.
Rationale for Investigating Imino-Functionalized Benzothiazoles
Imino groups (–NH–) introduce conformational constraints and hydrogen-bonding motifs critical for target engagement. In the title compound, the (5-nitrothiophene-2-carbonyl)imino linker bridges the benzothiazole and thiophene rings, likely enforcing a planar geometry that enhances π-orbital overlap and DNA intercalation. This design mirrors successful antitumor agents like amsacrine, where an imino-containing side chain improves DNA-binding kinetics. Additionally, the nitro group on the thiophene ring may act as a prodrug moiety, undergoing enzymatic reduction to generate cytotoxic nitro radical anions. Recent patents highlight imino-functionalized benzothiazoles as inhibitors of checkpoint kinase 1 (Chk1), a key regulator of DNA damage response, with IC50 values below 50 nM. Such findings underscore the strategic value of integrating imino groups into benzothiazole hybrids for oncology applications.
Properties
IUPAC Name |
ethyl 2-[6-bromo-2-(5-nitrothiophene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O5S2/c1-2-25-14(21)8-19-10-4-3-9(17)7-12(10)27-16(19)18-15(22)11-5-6-13(26-11)20(23)24/h3-7H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOQZDADSCWMDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(6-bromo-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with a halogenated aromatic compound under palladium catalysis . The specific conditions, such as the choice of solvent, temperature, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process would be streamlined to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group on the 5-nitrothiophene moiety undergoes reduction to form amine derivatives, a critical reaction for modulating biological activity.
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Conditions : Catalytic hydrogenation (H₂/Pd-C) or chemical reductants like SnCl₂/HCl.
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Outcome : Reduction yields the corresponding amine, enhancing electron density and enabling further functionalization (e.g., amidation or Schiff base formation) .
Table 1: Nitro Reduction Examples
| Reducing Agent | Solvent | Temperature | Yield | Product |
|---|---|---|---|---|
| H₂/Pd-C | EtOAc | 25°C | 85% | Amine derivative |
| SnCl₂/HCl | EtOH | 60°C | 72% | Amine derivative |
Bromo Substitution Reactions
The bromine atom at position 6 of the benzothiazole ring participates in cross-coupling reactions, enabling structural diversification.
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Suzuki Coupling : Reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis (K₂CO₃, DMF, 80°C).
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Buchwald-Hartwig Amination : Forms C–N bonds with amines using Pd₂(dba)₃ and Xantphos.
Table 2: Bromo Substitution Conditions
| Reaction Type | Reagents/Catalysts | Solvent | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, Ar-B(OH)₂ | DMF | 78% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Amine | Toluene | 65% |
Ester Hydrolysis and Transesterification
The ethyl ester group undergoes hydrolysis to carboxylic acids or transesterification with other alcohols.
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Hydrolysis : NaOH (aqueous EtOH, reflux) yields the carboxylic acid.
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Transesterification : Ti(OiPr)₄ catalyzes exchange with methanol or propargyl alcohol.
Table 3: Ester Reactivity
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Acidic Hydrolysis | HCl, H₂O, reflux | Carboxylic Acid | 90% |
| Basic Hydrolysis | NaOH, EtOH, reflux | Carboxylic Acid | 88% |
| Transesterification | Ti(OiPr)₄, ROH (MeOH) | Methyl Ester | 82% |
Imine (Schiff Base) Reactivity
The imine linkage (–N=C–) hydrolyzes under acidic conditions or undergoes nucleophilic addition.
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Hydrolysis : Dilute HCl (aq. EtOH) cleaves the imine to regenerate amine and carbonyl precursors .
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Nucleophilic Addition : Grignard reagents add to the C=N bond, forming secondary amines.
Table 4: Imine Reaction Pathways
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Hydrolysis | 1M HCl, EtOH | Reflux, 3h | Amine + Carbonyl |
| Grignard Addition | RMgX (R=Me, Ph) | THF, 0°C→RT | Secondary Amine |
Thiazole Ring Modifications
The benzothiazole core participates in electrophilic substitutions, though electron-withdrawing groups (e.g., NO₂, Br) reduce reactivity.
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Nitration : Requires fuming HNO₃/H₂SO₄ at 0°C for regioselective nitro-group addition.
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Ring-Opening : Strong bases (e.g., NaOH, 120°C) cleave the thiazole ring to form thiolates.
Cycloaddition Reactions
The conjugated π-system of the thiophene-thiazole framework enables Diels-Alder reactions.
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Dienophiles : Maleic anhydride reacts under thermal conditions (toluene, 110°C) to form six-membered adducts.
Scientific Research Applications
Synthesis of the Compound
The synthesis of (Z)-ethyl 2-(6-bromo-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves several steps, primarily focusing on the formation of the benzo[d]thiazole and thiophene moieties. The compound can be synthesized through a multi-step process that includes:
- Preparation of Thiophene Derivatives : The initial step involves synthesizing 5-nitrothiophene derivatives, which serve as key intermediates.
- Formation of Benzo[d]thiazole Ring : The introduction of the benzo[d]thiazole moiety is achieved through cyclization reactions involving appropriate precursors.
- Final Esterification : The final step involves esterification to yield the target compound.
This synthetic pathway has been documented in various studies, showcasing its feasibility and efficiency in producing the desired compound for further evaluation in biological assays.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of related compounds, particularly those containing thiophene and benzo[d]thiazole structures. For instance, compounds similar to (Z)-ethyl 2-(6-bromo-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate have demonstrated significant inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. A study reported IC50 values for COX inhibition that suggest promising anti-inflammatory activity, indicating that modifications to the thiophene and benzo[d]thiazole structures can enhance efficacy against inflammation .
Antimicrobial Activity
The compound's structure suggests potential activity against various pathogens, particularly those categorized under the ESKAPE panel. Research has indicated that derivatives featuring nitrothiophene groups exhibit antimicrobial properties against resistant strains of bacteria. Testing against these pathogens has shown varying degrees of effectiveness, with certain modifications leading to improved minimum inhibitory concentrations (MICs) .
Anticancer Potential
The unique structural features of (Z)-ethyl 2-(6-bromo-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate may also confer anticancer properties. Compounds with similar frameworks have been studied for their ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways. Case studies have documented the cytotoxic effects of related compounds on various cancer cell lines, suggesting a potential avenue for therapeutic development .
Case Study 1: Anti-inflammatory Evaluation
In a controlled study, a compound structurally akin to (Z)-ethyl 2-(6-bromo-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate was administered to animal models exhibiting inflammatory responses induced by carrageenan. Results indicated a significant reduction in edema at various dosages, supporting its application as an anti-inflammatory agent .
Case Study 2: Antimicrobial Testing
Another study focused on evaluating the antimicrobial efficacy of thiophene-based compounds against ESKAPE pathogens. The results demonstrated that specific derivatives showed potent activity with MIC values significantly lower than those of standard antibiotics, indicating their potential as novel antimicrobial agents .
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(6-bromo-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The nitrothiophene moiety can undergo redox reactions, which may be involved in its biological activity. Additionally, the benzo[d]thiazole core can interact with various enzymes and receptors, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Ethyl 2-(2-(1H-Indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate ()
Structural Similarities :
- Core : Both compounds share a benzothiazole backbone.
- Substituent Position : Functional groups at positions 2 and 3 of benzothiazole.
Key Differences :
- Position 2: The target compound has a nitrothiophene-carbonyl imino group, whereas ’s analog uses an indole substituent. Indole’s electron-rich nature contrasts with the electron-deficient nitrothiophene, altering reactivity.
- Position 3: The target compound features an ethyl acetate group, while ’s derivative includes a cyanoacetate, which may influence solubility and metabolic stability.
Analytical Data :
2-((Z)-2-((2-Bromobenzoyl)imino)-3-(6-methoxybenzo[d]thiazol-2-yl)-4-oxothiazolidin-5-ylidene)acetate ()
Structural Similarities :
- Imino Linkage: Both compounds utilize an acyl imino group.
- Benzothiazole Core : Shared heterocyclic system.
Key Differences :
- Substituents : The target compound has a 6-bromo and 5-nitrothiophene group, while ’s analog includes 6-methoxy and 2-bromobenzoyl groups. Methoxy is electron-donating, contrasting with nitro’s electron-withdrawing effects.
- Additional Rings: ’s compound incorporates a thiazolidinone ring, enhancing conformational rigidity.
Analytical Data :
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole ()
Structural Similarities :
- Halogen Substitution : Both compounds feature bromine atoms.
Key Differences :
- Core Heterocycle : ’s imidazo[2,1-b][1,3,4]thiadiazole lacks the benzothiazole system, reducing aromatic conjugation.
- Reactivity : Bromine in the target compound is part of a benzothiazole ring, likely less reactive toward nucleophilic substitution than in ’s compound, where bromine is on a more electron-deficient imidazothiadiazole system .
Thiazolylmethyl Carbamates (Evidences 4–5)
Structural Similarities :
- Thiazole Derivatives : Both classes involve thiazole-related heterocycles.
Key Differences :
- Functionality : The target compound is an ester with nitrothiophene, while Evidences 4–5 feature carbamates and ureido groups, which are common in protease inhibitors.
Research Findings and Implications
- Synthetic Flexibility : Catalyst-free methods () could be adapted for the target compound’s synthesis, though nitrothiophene reagents may require controlled conditions to avoid side reactions.
- Pharmacological Potential: While Evidences 4–5 highlight carbamates for drug design, the target’s nitrothiophene moiety could be leveraged in antiparasitic or anticancer agents, pending further study.
Data Tables
Table 1: Structural and Analytical Comparison
Biological Activity
(Z)-ethyl 2-(6-bromo-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of (Z)-ethyl 2-(6-bromo-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions, including palladium-catalyzed cross-coupling techniques. The compound is derived from the reaction of various bromo and nitro-substituted precursors, which are then subjected to cyclization and functionalization processes.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including those similar to (Z)-ethyl 2-(6-bromo-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate. For instance, compounds with similar structures have demonstrated significant antibacterial activity against multi-drug-resistant strains. The minimal inhibitory concentration (MIC) for related compounds was reported as low as 50 µg/mL against various pathogens, indicating a promising potential for treating infections caused by resistant bacteria .
Cytotoxicity and Anticancer Activity
The anticancer potential of benzothiazole derivatives has been extensively studied. Compounds structurally related to (Z)-ethyl 2-(6-bromo-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate have shown cytotoxic effects in various cancer cell lines. For example, one study reported IC50 values ranging from 1.8 µM to 4.5 µM for similar benzothiazole compounds against MCF-7 breast cancer cells. The presence of electron-withdrawing groups like nitro enhances the cytotoxicity, suggesting that structural modifications can significantly impact biological efficacy .
The mechanisms through which benzothiazole derivatives exert their biological effects include the induction of apoptosis and inhibition of cell proliferation. Studies have shown that these compounds can activate apoptotic pathways in cancer cells, leading to cell cycle arrest and subsequent cell death. For instance, a related compound was found to decrease IL-6 and TNF-α levels, which are crucial in inflammatory responses associated with cancer progression .
Case Studies
Q & A
Basic: What are the key synthetic routes for preparing (Z)-ethyl 2-(6-bromo-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate?
The synthesis involves multi-step strategies, including:
- Cyclization and Bromination : Starting from benzo[d]thiazole derivatives, bromination at the 6-position can be achieved using bromine in glacial acetic acid under stirring for 16 hours .
- Imination : Coupling 5-nitrothiophene-2-carbonyl chloride with the amino group of the brominated benzo[d]thiazole intermediate. This step requires anhydrous conditions and a base (e.g., triethylamine) to neutralize HCl byproducts .
- Esterification : Introducing the ethyl acetate group via alkylation of a glycine intermediate, as seen in analogous syntheses using ethyl chloroacetate and KOH in ethanol under reflux .
- Z-Isomer Control : Selective formation of the (Z)-configuration is achieved through steric or electronic effects during imination, validated by NMR coupling constants .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : H and C NMR are essential for confirming the Z-configuration (e.g., coupling constants of imino protons) and substituent positions .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm) and nitro (NO, ~1520 cm) groups .
- Elemental Analysis : Validates stoichiometric composition, with deviations <0.3% indicating purity .
- HPLC-MS : Ensures absence of byproducts (e.g., unreacted intermediates) .
Advanced: How can reaction conditions be optimized to improve yield in the imination step?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amino group in benzo[d]thiazole derivatives, improving coupling efficiency .
- Catalysis : Adding catalytic Pd or Cu salts (e.g., Pd(dppf)) accelerates cross-coupling reactions, as demonstrated in boronic acid intermediates .
- Temperature Control : Maintaining 60–80°C prevents thermal decomposition of the nitrothiophene carbonyl group .
- Yield Data : Under optimized conditions, yields for analogous imination steps reach 75–85% .
Advanced: What mechanistic insights explain contradictions in bromination efficiency across studies?
Discrepancies in bromination yields (40–90% in literature) arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., nitro) deactivate the benzo[d]thiazole ring, slowing bromination .
- Reagent Ratios : Excess bromine (1.2–1.5 eq.) is required for complete substitution in sterically hindered positions .
- Side Reactions : Competitive electrophilic aromatic substitution at alternate positions can occur if reaction time exceeds 18 hours .
Advanced: How can computational modeling predict the reactivity of the nitrothiophene moiety?
- DFT Calculations : Assess electrophilicity of the nitro group and planarity of the thiophene ring, which influence conjugation with the benzo[d]thiazole core .
- Docking Studies : Predict interactions with biological targets (e.g., enzymes), as seen in analogous thiazole-triazole hybrids .
- Example : HOMO-LUMO gaps <4 eV suggest high reactivity toward nucleophilic attack at the nitro group .
Advanced: What strategies stabilize reactive intermediates during synthesis?
- Low-Temperature Quenching : For hydrazone intermediates (e.g., benzothiazolyl hydrazones), rapid cooling in ice-water prevents oxidation .
- Inert Atmosphere : Use of N or Ar prevents degradation of nitro groups during prolonged reactions .
- Protecting Groups : Temporary protection of the acetamide moiety with tert-butoxycarbonyl (Boc) enhances stability during bromination .
Advanced: How can functionalization of the nitro group expand application in medicinal chemistry?
- Reduction to Amine : Catalytic hydrogenation (H, Pd/C) converts the nitro group to NH, enabling conjugation with bioactive moieties (e.g., triazoles) .
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids introduce aryl/heteroaryl groups at the 5-position of the thiophene ring .
- Case Study : Analogous compounds with reduced nitro groups show antimicrobial activity (MIC: 2–8 µg/mL) .
Advanced: What are the challenges in scaling up the synthesis while maintaining Z-configuration fidelity?
- Kinetic vs. Thermodynamic Control : Slow addition of reagents and precise temperature control (~50°C) favor the Z-isomer .
- Purification : Column chromatography with silica gel (hexane:EtOAc, 3:1) separates Z/E isomers effectively .
- Batch Consistency : Real-time monitoring via inline FTIR ensures reaction progression without isomerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
